
KIRA6
Overview
Description
KIRA6 is a small molecule inhibitor that targets the kinase activity of inositol-requiring enzyme 1 alpha (IRE1α), a key sensor in the unfolded protein response (UPR) pathway. The compound has been studied for its potential therapeutic applications in various diseases, including cancer and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KIRA6 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of an imidazopyrazine scaffold, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to obtain the final product in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
KIRA6 primarily undergoes substitution reactions during its synthesis. The compound is designed to interact with specific kinase domains, and its chemical structure allows it to form stable complexes with these targets .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and various protecting groups to ensure selective reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major product formed from the synthesis of this compound is the imidazopyrazine scaffold with specific functional groups that confer its inhibitory activity. By-products are typically removed through purification steps to ensure the final product’s efficacy and safety .
Scientific Research Applications
KIRA6 as a Mast Cell Inhibitor
Mechanism of Action
this compound has been identified as an effective inhibitor of IgE-mediated mast cell activation. It operates by inhibiting the SRC family kinases (SFKs) LYN and FYN, which are crucial for mast cell signaling pathways. Research indicates that this compound blocks the phosphorylation of PLCγ1 and inhibits calcium mobilization in response to antigen stimulation, thereby suppressing mast cell activation and subsequent allergic responses .
Case Study: Efficacy in Allergic Conditions
In a study examining this compound's effects on murine bone marrow-derived mast cells (BMMCs), it was demonstrated that this compound significantly reduced the activation of these cells upon IgE crosslinking. The findings highlighted that this compound's potency is superior to other SFK inhibitors, suggesting its potential as a therapeutic agent for allergic diseases .
Study Parameter | This compound | Saracatinib (SFK Inhibitor) |
---|---|---|
IC50 (Mast Cell Activation) | ~300 nM | ~5 nM |
Effectiveness Ratio | 30 times more effective | - |
Impact on Leukotriene Biosynthesis
Inhibition of Inflammatory Mediators
this compound has been shown to inhibit leukotriene biosynthesis in human phagocytes activated by lipopolysaccharide (LPS) and other stimuli. This inhibition occurs through the downregulation of p38 and ERK mitogen-activated protein kinases (MAPKs), which are essential for activating cytosolic phospholipase A2α (cPLA2α) and 5-lipoxygenase (5-LOX) .
Experimental Findings
In experiments with human monocytes differentiated into macrophages, this compound treatment led to a significant reduction in leukotriene production, indicating its potential role in managing inflammatory responses associated with various diseases . The compound's ability to inhibit leukotriene production was found to be independent of IRE1α, suggesting additional mechanisms at play .
Cell Type | Stimulus | Leukotriene Production Reduction (%) |
---|---|---|
Macrophages | LPS + fMLP | ~70% |
Neutrophils | Thapsigargin | ~65% |
Potential Therapeutic Applications
Chronic Inflammatory Diseases
Given its ability to modulate inflammatory pathways, this compound holds promise for treating chronic inflammatory diseases such as asthma, rheumatoid arthritis, and other conditions characterized by excessive mast cell activation and leukotriene production .
Cancer Treatment
Recent studies have suggested that this compound may also play a role in cancer therapy by curtailing the inflammatory traits associated with immunogenic anticancer treatments. By targeting pathways independent of IRE1α, this compound may enhance the efficacy of existing cancer therapies while mitigating adverse inflammatory responses .
Mechanism of Action
KIRA6 exerts its effects by inhibiting the kinase activity of IRE1α, a key sensor in the UPR pathway. This inhibition prevents the activation of downstream signaling pathways that promote cell survival and proliferation under stress conditions. The compound binds to the ATP-binding pocket of IRE1α, blocking its kinase activity and subsequent RNase activity, which is crucial for the splicing of X-box binding protein 1 (XBP1) mRNA .
Comparison with Similar Compounds
KIRA6 is unique in its ability to selectively inhibit IRE1α without affecting other kinases significantly. Similar compounds include:
This compound stands out due to its dual inhibition of both kinase and RNase activities of IRE1α, making it a versatile tool for studying the UPR pathway and its implications in various diseases .
Biological Activity
KIRA6, a small molecule inhibitor primarily known for targeting the inositol-requiring enzyme 1 alpha (IRE1α), has garnered attention for its diverse biological activities beyond its initial characterization. This article explores the compound's mechanisms of action, its effects on various biological processes, and relevant case studies that highlight its therapeutic potential.
This compound exhibits multiple mechanisms of action, which can be categorized as follows:
- IRE1α Inhibition : this compound is a potent inhibitor of IRE1α, a key player in the unfolded protein response (UPR). This inhibition is crucial in preventing cell death induced by endoplasmic reticulum (ER) stress, thus promoting cell survival in various contexts, including cancer and inflammatory diseases .
- Impact on Leukotriene and Prostaglandin Biosynthesis : Recent studies have demonstrated that this compound significantly inhibits leukotriene biosynthesis in human phagocytes activated by lipopolysaccharide (LPS). This inhibition occurs independently of IRE1α and involves the reduction of phosphorylated cytosolic phospholipase A2 (cPLA2α), leading to decreased arachidonic acid (AA) release and subsequent leukotriene production .
- Anti-inflammatory Properties : this compound has been shown to modulate immune responses by inhibiting pro-inflammatory cytokine production. It effectively reduces NF-κB activity and AP-1 induction in response to immunogenic chemotherapy, highlighting its potential as an anti-inflammatory agent .
1. Inhibition of Leukotriene Production
A study investigated the effects of this compound on leukotriene production in human neutrophils. The results indicated that treatment with this compound led to a significant reduction in leukotriene B4 production after stimulation with LPS/fMLP. This effect was observed at concentrations as low as 1 µM, demonstrating this compound's potency in modulating inflammatory responses .
2. Effects on Mast Cells
This compound has been identified as a potent inhibitor of mast cell activation via IgE receptors. In murine models, this compound suppressed degranulation and cytokine production in bone marrow-derived mast cells (BMMCs) stimulated with allergens. Notably, this inhibition occurred independently of IRE1α, suggesting that this compound targets additional pathways involved in mast cell activation .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Research Findings
This compound's biological activity extends beyond simple inhibition of IRE1α:
- Cell Survival : By inhibiting IRE1α-mediated apoptosis, this compound promotes cell survival under conditions of ER stress. This property has implications for treating diseases characterized by excessive cell death, such as neurodegenerative disorders and certain cancers .
- Immune Modulation : The compound's ability to inhibit pro-inflammatory cytokine secretion positions it as a potential therapeutic agent for autoimmune diseases and chronic inflammatory conditions .
- Potential Off-Target Effects : While this compound was initially thought to selectively inhibit IRE1α, recent studies indicate that it may also interact with other kinases such as LYN and FYN. This raises considerations regarding the selectivity and broader implications of its use in clinical settings .
Q & A
Q. What is the mechanism of action of KIRA6 in inhibiting IRE1α RNase activity?
Basic
this compound is an ATP-competitive, allosteric inhibitor of IRE1α RNase kinase that stabilizes its inactive conformation, blocking oligomerization and RNase activity (IC50 = 0.6 µM). It attenuates IRE1α-mediated XBP1 mRNA splicing, a key step in the unfolded protein response (UPR), thereby reducing ER stress-induced apoptosis .
Methodological Insight :
- In vitro validation : Use INS-1 cells treated with thapsigargin (Tg) or tunicamycin (Tm) to measure XBP1 splicing via RT-qPCR. This compound (0.1–10 µM) shows dose-dependent inhibition of XBP1 mRNA cleavage .
- Kinase assays : Monitor IRE1α autophosphorylation using immunoblotting after ER stress induction .
Q. How selective is this compound for IRE1α, and how can off-target effects be assessed?
Advanced
While this compound was initially characterized as an IRE1α inhibitor, studies reveal off-target interactions with LYN, FYN, KIT, and HSP60. Selectivity depends on concentration and cell type:
- LYN/FYN inhibition : At 1 µM, this compound binds LYN (Kd = 3.2 µM) and FYN (Kd = 8.4 µM) via MST and nanoDSF, suppressing FcεRI-mediated mast cell activation .
- HSP60 interaction : At 10 µM, this compound binds HSP60 (validated via streptavidin pulldown and Autodock Vina modeling), altering NF-κB and AP-1 signaling .
Methodological Insight :
- Competitive binding assays : Compare this compound’s effects in WT vs. kinase-deficient cells (e.g., Lyn-/- BMMCs) to isolate target-specific effects .
- Thermal shift assays (nanoDSF) : Detect conformational changes in non-kinase targets like HSP60 .
Q. What in vivo models demonstrate this compound’s efficacy, and what dosing regimens are effective?
Basic
- Diabetes (Akita mice) : this compound (5 mg/kg, i.p., 37 days) improves glucose tolerance, doubles insulin production, and preserves β-cell function .
- Retinal degeneration (rat models) : this compound prevents photoreceptor cell death, preserving visual function .
Advanced
- Dosing challenges : Higher concentrations (e.g., 10 µM) required in tissue models (e.g., lung slices) due to reduced permeability .
Q. How does this compound exhibit context-dependent pro-survival vs. pro-apoptotic effects?
Advanced
this compound’s dual role depends on ER stress severity and cell type:
- Pro-survival : At low ER stress, this compound blocks IRE1α-driven apoptosis, promoting cell survival in pancreatic β-cells .
- Pro-apoptotic : In mast cells, this compound inhibits LYN/FYN, triggering apoptosis via suppressed PI3K/Akt signaling .
Methodological Insight :
- Dose-response profiling : Compare this compound’s effects across stress levels (e.g., Tg concentration gradients) .
Q. What experimental designs are optimal for studying this compound in mast cell models?
Basic
- Cell lines : Use IgE-sensitized BMMCs or ROSAKIT WT human mast cells.
- Stimulation : Activate with DNP-HSA (20 ng/mL) to measure degranulation (β-hexosaminidase release) and cytokine production (IL-6/TNF ELISA) .
Advanced
- LYN-independent models : Test this compound (1 µM) in Lyn-/- BMMCs treated with thapsigargin to assess off-target effects .
Q. What are the implications of combining this compound with other pathway inhibitors?
Advanced
- Synergistic targeting : Combine this compound with BAY11-7082 (NF-κB inhibitor) to block MTX-induced CXCL8 secretion in melanoma cells .
Q. How do in vitro and in vivo effective concentrations of this compound differ?
Basic
- In vitro : 0.3–1 µM suffices for mast cell inhibition .
- In vivo : 5 mg/kg (i.p.) in mice achieves plasma levels equivalent to ~1 µM .
Methodological Insight :
- Dose conversion : Use body surface area (BSA) normalization for interspecies scaling .
Properties
IUPAC Name |
1-[4-(8-amino-3-tert-butylimidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl]-3-[3-(trifluoromethyl)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F3N6O/c1-27(2,3)25-36-22(23-24(32)33-13-14-37(23)25)20-11-12-21(19-10-5-4-9-18(19)20)35-26(38)34-17-8-6-7-16(15-17)28(29,30)31/h4-15H,1-3H3,(H2,32,33)(H2,34,35,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHQEAFAESMMDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C4=CC=CC=C43)NC(=O)NC5=CC=CC(=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1589527-65-0 | |
Record name | 3-(4-{8-amino-3-tert-butylimidazo[1,5-a]pyrazin-1-yl}naphthalen-1-yl)-1-[3-(trifluoromethyl)phenyl]urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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